molecular formula C37H65N11O8 B138420 Band 3 Protein (824-829) (human) CAS No. 158475-15-1

Band 3 Protein (824-829) (human)

Cat. No.: B138420
CAS No.: 158475-15-1
M. Wt: 792 g/mol
InChI Key: FDZHWEVWEDGAGN-WPMUBMLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Band 3 Protein (824-829) (human) plays a versatile role in cellular dynamics, intracellular trafficking, and cellular aging . It maintains structural integrity, facilitates gas exchange, and promotes cellular adhesion . Oxidative modifications to Band 3 Protein can have profound effects on membrane structure, compromising its integrity, functionality, and interactions with other cellular components .

L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, on the other hand, is involved in various metabolic pathways, including the biosynthesis of proteins . It interacts with enzymes such as aspartate kinase and pyruvate carboxylase, which are involved in its metabolic pathways .

Cellular Effects

Band 3 Protein (824-829) (human) has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the structural integrity of red blood cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, plays a crucial role in the nutrition of animals and humans. It is essential for protein synthesis and influences various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Band 3 Protein (824-829) (human) involves its role in maintaining the structural integrity of red blood cells. It connects the lipid bilayer to the underlying cytoskeletal network, thus playing a crucial role in maintaining the structural integrity of these cells .

L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, on the other hand, is involved in various metabolic pathways. It interacts with enzymes such as aspartate kinase and pyruvate carboxylase, which are involved in its metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of Band 3 Protein (824-829) (human) over time in laboratory settings have been observed in studies. It has been shown that oxidative modifications to Band 3 Protein can have profound effects on membrane structure, compromising its integrity, functionality, and interactions with other cellular components .

Dosage Effects in Animal Models

The effects of L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, vary with different dosages in animal models. It has been suggested that to supplement Lysine to reduce symptoms of herpes simplex, up to 2g of lysine should be taken daily in divided doses with meals .

Metabolic Pathways

Band 3 Protein (824-829) (human) is involved in various metabolic pathways, including those related to cellular dynamics, intracellular trafficking, and cellular aging . L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, is involved in various metabolic pathways, including the biosynthesis of proteins .

Transport and Distribution

The transport and distribution of Band 3 Protein (824-829) (human) within cells and tissues involve its role in maintaining the structural integrity of red blood cells . L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, is transported and distributed within cells and tissues as an essential amino acid required for nutrition in animals and humans .

Subcellular Localization

The subcellular localization of Band 3 Protein (824-829) (human) is primarily at the membrane of red blood cells, where it plays a crucial role in maintaining the structural integrity of these cells . The subcellular localization of L-Lysine, L-tyrosyl-L-valyl-L-lysyl-L-arginyl-L-valyl-, is widespread as it is an essential amino acid involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Band 3 Protein (824-829) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of Band 3 Protein (824-829) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Band 3 Protein (824-829) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Band 3 Protein (824-829) (human) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Band 3 Protein (824-829) (human) is unique due to its specific sequence and role in ion exchange and erythrocyte stability. Unlike other similar compounds, it has a distinct amino-terminal region that interacts with various cellular components, making it a critical target for therapeutic interventions .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZHWEVWEDGAGN-WPMUBMLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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